N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide
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Overview
Description
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dimethylamino group, a pyrazole ring, and a hydrazide linkage, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles; conditions depend on the nature of the nucleophile and the desired product.
Major Products Formed
Oxidation: Corresponding oxides and other oxidized derivatives.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted hydrazide derivatives with different functional groups.
Scientific Research Applications
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide
- N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(2-thienyl)acetohydrazide
- N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-phenoxyacetohydrazide
Uniqueness
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide stands out due to its unique combination of a dimethylamino group, a pyrazole ring, and a hydrazide linkage. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C17H23N5O |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide |
InChI |
InChI=1S/C17H23N5O/c1-12-16(13(2)20-19-12)9-10-17(23)21-18-11-14-5-7-15(8-6-14)22(3)4/h5-8,11H,9-10H2,1-4H3,(H,19,20)(H,21,23)/b18-11+ |
InChI Key |
XSABRGXXEQOTBA-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=CC=C(C=C2)N(C)C |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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